![molecular formula C9H12S B1607571 3-Cyclopentylthiophene CAS No. 79428-77-6](/img/structure/B1607571.png)
3-Cyclopentylthiophene
Overview
Description
3-Cyclopentylthiophene is a type of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophenes and their derivatives are important in the field of medicinal chemistry due to their wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Recent strategies have focused on the cyclization of readily available S-containing alkyne substrates, which allows for a significant step forward toward a direct and atom-economical entry to this class of aromatic heterocycles .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of thiophene derivatives plays a vital role in their properties and applications .Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For instance, they can participate in condensation-like reactions or subsequent functionalization of the thiophene ring . The exact chemical reactions that 3-Cyclopentylthiophene undergoes would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
Thiophene and its derivatives have various physical and chemical properties that depend on their specific structures . These properties include color, density, hardness, and melting and boiling points .Scientific Research Applications
Conductive Polymer Brushes
Cyclopentadienyl end-capped poly(3-hexylthiophene) was used to create conductive surface-tethered polymer brushes through cyclopentadiene-maleimide Diels-Alder ligation. This method efficiently combines with biomimetic polydopamine-assisted functionalization of surfaces, offering an accessible route for P3HT surface immobilization (Yameen et al., 2013).
Controlled Polymerization and Block Copolymers
The Kumada catalyst transfer polymerization (KCTP) of cyclopenta[2,1-b;3,4-b′]dithiophene, a monomer containing fused thiophene entities, was explored. It demonstrated controlled chain-growth polymerization and the formation of all-conjugated block copolymers with poly(3-alkylthiophene)s, leading to unique materials with varied electronic and physical properties (Willot et al., 2013).
Macrocyclic Polymer Assemblies
A methodology was developed for creating macrocyclic poly(3-hexylthiophene) assemblies using an intramolecular imperfect aldol reaction. This versatile process allows the synthesis of representative macrocyclic poly(3-hexylthiophene) with a diameter of 5 nm (Coulembier et al., 2013).
Photo- and Thermooxidation of Poly(3-hexylthiophene)
The study on the photo- and thermooxidation of poly(3-hexylthiophene) (P3HT) revealed insights into its poor photochemical and thermal stability. The degradation mechanism involves radical oxidation of side-chains and thiophene rings, critical for understanding the reduced lifetime of solar cells employing P3HT (Manceau et al., 2009).
Solar Cells and Material Solubility
A comparative study of different cyclopropane-type bisadducts in organic bulk heterojunction solar cells with poly(3-hexylthiophene) (P3HT) showed that material solubility significantly impacts the composite morphology and photovoltaic performance (Susarova et al., 2014).
Crystalline-Crystalline Block Copolymers
Regioregular poly(3-hexylthiophene) (P3HT) and polyethylene (PE) were synthesized into crystalline-crystalline block copolymers. These materials, stable under ambient conditions, represent a class of semiconducting-insulating block copolymers with potential applications in various fields (Radano et al., 2005).
Mechanism of Action
While the specific mechanism of action for 3-Cyclopentylthiophene is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of biological effects. For example, some thiophene-based drugs work by blocking muscarinic receptors, leading to effects such as pupil dilation and prevention of near vision accommodation .
Future Directions
Thiophene derivatives have been the subject of extensive research due to their wide range of applications in medicinal chemistry and material science . Future research directions may include the development of new photosensitizers with enhanced tumor selectivity, improvement of photodynamic therapy effectiveness, and exploration of new applications of photodynamic therapy .
properties
IUPAC Name |
3-cyclopentylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-4-8(3-1)9-5-6-10-7-9/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUULRYBCZHFAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364028 | |
Record name | 3-cyclopentylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79428-77-6 | |
Record name | 3-cyclopentylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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